molecular formula C6H13ClN2O B2868295 2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride CAS No. 78664-84-3

2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride

Cat. No.: B2868295
CAS No.: 78664-84-3
M. Wt: 164.63
InChI Key: MSHUUCQYNRTNIL-JEDNCBNOSA-N
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Description

“2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride” is a chemical compound with the molecular formula C6H12N2O . It is also known as 2-Pyrrolidineacetamide . The pyrrolidine ring in this compound is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to an acetamide group . The molecular weight of the compound is 128.17200 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Fused Imidazoles Synthesis : A method for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives through dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides has been developed. This synthesis pathway facilitates the creation of various derivatives, highlighting the compound's utility in complex organic synthesis processes (Kavina, Sizov, & Yakovlev, 2018).

Corrosion Inhibition

  • Corrosion Inhibitors : Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrates their effectiveness as corrosion inhibitors. These compounds, synthesized through amidation reactions, showed significant inhibition efficiencies in steel coupons in acidic and mineral oil media, underlining their potential in corrosion prevention applications (Yıldırım & Cetin, 2008).

Oxidation Reactivity

  • Oxidation Reactivity Channels : The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been explored, revealing various products depending on the oxidant and conditions. This research provides insights into the reactivity of similar compounds, which could be pivotal for developing new synthetic methodologies or materials (Pailloux et al., 2007).

Heterocyclic Compound Synthesis

  • Thiazolidine Derivatives : The use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions with oxalyl chloride has been shown to yield new heterocyclic assemblies – 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This method offers a novel approach for synthesizing heterocyclic compounds, which are of significant interest in pharmaceutical and materials science (Obydennov et al., 2017).

Metal Ion Complexation

  • Metal Ion Complexes : Studies have described the synthesis and characterization of metal ion complexes involving 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, which demonstrated varied biological activities. Such research underscores the importance of these compounds in developing new materials with potential biomedical applications (Karim, Ali, & Musa, 2005).

Future Directions

The pyrrolidine ring, a key feature of “2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride”, is a versatile scaffold in drug discovery . Future research could focus on designing new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of novel drugs for the treatment of various diseases .

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUUCQYNRTNIL-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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